molecular formula C27H25N3O6S B2525625 N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 391225-27-7

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2525625
CAS No.: 391225-27-7
M. Wt: 519.57
InChI Key: MWFYQOBKVQJYKZ-UHFFFAOYSA-N
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Description

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C27H25N3O6S and its molecular weight is 519.57. The purity is usually 95%.
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Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives, including compounds similar to N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide, have been extensively researched for their potential in medicinal chemistry due to their wide range of biological activities. These compounds have shown promising results in the discovery of new drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with fewer side effects. The extensive patent literature from 2008 to 2012 emphasizes the therapeutic applications of thiazole derivatives towards various receptors, indicating their significant potential in pharmaceutical research (Leoni, Locatelli, Morigi, & Rambaldi, 2014; Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Synthesis and Biological Importance

The synthesis of thiazole and its derivatives has been a focal point in chemical research due to their biological significance. Advances in synthetic methodologies have facilitated the exploration of thiazole compounds for their therapeutic potential. The comprehensive review on thiazole derivatives highlights their intrinsic molecular interactions with various drug targets, showcasing their diverse biological activities and paving the way for the discovery of novel drug molecules (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

Antioxidant and Anti-inflammatory Applications

Recent research has concentrated on developing thiazole derivatives as alternative antioxidant and anti-inflammatory agents. The study of benzofused thiazole derivatives, for example, demonstrated their potential in vitro antioxidant and anti-inflammatory activities, suggesting these compounds as promising templates for the evaluation of new anti-inflammatory agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Thiazolidin-4-Ones and Their Derivatives

The review of the biological activities of thiazolidin-4-ones, another class of thiazole derivatives, published in 2020 and 2021, covers their potential in various pharmacological areas including antioxidant, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. This highlights the significance of the thiazole scaffold in the design of new small molecules with enhanced drug efficacy (Mech, Kurowska, & Trotsko, 2021).

Properties

IUPAC Name

N-[4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-16(6-8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFYQOBKVQJYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.